molecular formula C15H29NO3 B14603973 N-Dodecanoyl-D-alanine CAS No. 60654-16-2

N-Dodecanoyl-D-alanine

Cat. No.: B14603973
CAS No.: 60654-16-2
M. Wt: 271.40 g/mol
InChI Key: UYTOHYBIBPDOKX-CYBMUJFWSA-N
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Description

N-Dodecanoyl-D-alanine is a synthetic N-acylated D-amino acid derivative comprising a dodecanoyl (12-carbon) chain linked to the amino group of D-alanine. This compound is structurally characterized by its hydrophobic acyl chain and chiral D-configuration, which influence its physicochemical properties and biological interactions. These compounds are typically utilized in surfactant research, enzymatic studies, and biochemical applications due to their amphiphilic nature and stereospecificity.

Properties

CAS No.

60654-16-2

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

(2R)-2-(dodecanoylamino)propanoic acid

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1

InChI Key

UYTOHYBIBPDOKX-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Dodecanoyl-D-alanine can be synthesized through the reaction of D-alanine with dodecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of dodecanoic acid and the amino group of D-alanine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where lipases are employed to catalyze the acylation reaction. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Dodecanoyl-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-Dodecanoyl-D-alanine with structurally or functionally related compounds, focusing on molecular properties, applications, and research findings.

N-Acetyl-D-alanine

Structural Differences: N-Acetyl-D-alanine features a shorter acetyl group (C2) instead of the dodecanoyl chain (C12). Both compounds share the D-alanine backbone. Physicochemical Properties:

  • Solubility: N-Acetyl-D-alanine is slightly soluble in water, whereas this compound’s longer acyl chain likely reduces aqueous solubility, enhancing lipid affinity .
  • Purity: Commercial N-Acetyl-D-alanine is available at 98% purity, suggesting high synthetic standardization .

N-Dodecanoyl-L-alanine

Structural Differences : The L-configuration of the alanine moiety distinguishes this compound from its D-isomer.
Physicochemical Properties :

  • Both isomers share identical molecular formulas (C₁₅H₂₉NO₃) and weights (283.40 g/mol), but stereochemistry may alter biological activity. Applications: The L-form is used in biochemical research, while the D-form may exhibit unique interactions in chiral environments, such as bacterial cell walls or enzyme-resistant peptide designs .

Ethyl-Nα-dodecanyl-L-arginat_HCl (LAE)

Structural Differences: LAE incorporates a dodecanyl chain linked to L-arginine, differing in headgroup chemistry (guanidinium vs. carboxylate). Applications: LAE demonstrates antimicrobial activity, suggesting that this compound’s acylated structure could similarly disrupt microbial membranes, though its efficacy would depend on charge and stereochemistry .

Dodecanol

Structural Differences: A 12-carbon alcohol lacking the amino acid moiety. Physicochemical Properties:

  • Solubility: Highly hydrophobic, with applications in surfactants and cosmetics. This compound’s carboxylate group may improve water dispersibility compared to dodecanol . Safety: Dodecanol requires precautions against skin irritation, a consideration likely shared with acylated amino acids due to lipid solubility .

Dimethyl Lauryl Amine

Structural Differences: A tertiary amine with a dodecyl chain, contrasting with the amide linkage in this compound. Applications: Used as a polymer additive; its amine group confers cationic properties, whereas this compound’s anionic carboxylate may suit different formulations (e.g., pH-responsive surfactants) .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Solubility Purity Key Applications Reference
This compound* C₁₅H₂₉NO₃ 283.40 Low (inferred) ~98% Surfactants, chiral research
N-Acetyl-D-alanine C₅H₉NO₃ 131.13 Slightly soluble 98% Enzyme studies
N-Dodecanoyl-L-alanine C₁₅H₂₉NO₃ 283.40 Low 100% Biochemical research
Ethyl-Nα-dodecanyl-L-arginat_HCl C₂₀H₄₁ClN₄O₂ 405.01 Not specified N/A Antimicrobial agents
Dodecanol C₁₂H₂₆O 186.34 Insoluble N/A Surfactants, cosmetics
Dimethyl Lauryl Amine C₁₄H₃₁N 213.40 Not specified N/A Polymer additives

*Calculated data for this compound based on structural analogs.

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